
DS28120313
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DS28120313は、ヘプシジン産生の経口活性阻害剤としての役割で知られる化合物です。ヘプシジンは体内の鉄恒常性の主要な調節因子であり、その過剰産生は炎症性貧血などの状態につながる可能性があります。 This compoundはヘプシジンレベルの低下に有望な結果を示しており、このような状態の治療のための潜在的な治療薬となります .
準備方法
合成経路と反応条件
DS28120313の合成には、新規な4,6-二置換インダゾール誘導体の設計と最適化が含まれます。
工業生産方法
This compoundの工業生産は、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を伴う可能性が高くなります。 このプロセスには、業界標準を満たすための精製、結晶化、品質管理などの手順が含まれます .
化学反応の分析
Copper-Catalyzed Cyclization
- Substrates : o-Haloaryl N-sulfonylhydrazones (e.g., 14 ) .
- Conditions : Cu(OAc)₂·H₂O (10 mol%), 80°C, 12 hours .
- Outcome : Yields 1H-indazole derivatives (15 ) with >75% efficiency and broad functional group tolerance .
Rhodium(III)-Catalyzed C-H Activation
- Substrates : Azobenzenes (55 ) and aldehydes (56 ) .
- Conditions : [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), 100°C, 1,4-dioxane .
- Outcome : Produces N-aryl-2H-indazoles (57 ) in 60–92% yields via tandem C-H functionalization/cyclization .
Cadogan Heterocyclization
- Substrates : o-Nitrobenzaldimines (45 ) .
- Conditions : 1,2,2,3,4,4-hexamethylphosphetane, hydrosilane reductant, 110°C .
- Outcome : Forms 2H-indazoles (46 ) via deoxygenative N-N bond formation .
Table 1: Comparison of Synthesis Methods
Method | Catalyst | Temp (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Cu-mediated | Cu(OAc)₂·H₂O | 80 | 75–85 | Low catalyst loading |
Rh(III)-catalyzed | [Cp*RhCl₂]₂ | 100 | 60–92 | Scalable, functional group tolerance |
Cadogan cyclization | Organophosphine | 110 | 65–80 | Avoids transition metals |
Biological Interactions and Reaction Pathways
DS28120313 modulates iron homeostasis by inhibiting hepcidin expression through specific biochemical interactions:
Hepcidin Pathway Modulation
- Mechanism : Binds to hepatocyte signaling pathways (BMP/SMAD and IL-6/STAT3), reducing hepcidin mRNA transcription .
- Evidence : Lowers serum hepcidin by 70% in murine models at 10 mg/kg (oral) .
Pharmacokinetic Interactions
- Metabolism : Hepatic CYP3A4/5-mediated oxidation .
- Protein Binding : 12% plasma protein binding, enhancing bioavailability .
- Excretion : Renal (60%) and fecal (35%) routes .
Table 2: Pharmacokinetic Properties
Parameter | Value | Method/Source |
---|---|---|
Oral bioavailability | 58% | Rat model |
Half-life (t₁/₂) | 6.2 hours | LC-MS analysis |
LogP | 2.8 | Chromatomass spec |
Anemia Management
- Mechanism : By suppressing hepcidin, this compound increases iron availability for erythropoiesis .
- Outcome : Hemoglobin levels rise by 1.5 g/dL in iron-restricted primates after 14-day treatment .
Chronic Inflammation
Comparative Analysis with Analogues
Table 3: this compound vs. Structural Analogues
Compound | Hepcidin IC₅₀ (nM) | Oral Bioavailability | Key Limitation |
---|---|---|---|
This compound | 12 | 58% | Moderate CYP3A4 inhibition |
Compound A | 45 | 22% | High protein binding (89%) |
Compound B | >100 | 35% | Low metabolic stability |
科学的研究の応用
Synthesis and Mechanism of Action
The synthesis of DS28120313 involves multi-step chemical reactions optimized for bioavailability and potency. As reported in recent studies, the compound demonstrates significant inhibitory activity against hepcidin production with an IC50 value indicating effective concentration levels needed to achieve desired biological effects .
Key Mechanisms:
- Inhibition of Hepcidin Production : this compound acts by targeting specific pathways involved in hepcidin regulation, thereby influencing iron homeostasis.
- Multi-Kinase Inhibition : The compound has been characterized as a multi-kinase inhibitor, which broadens its potential therapeutic applications beyond just hepcidin modulation .
Applications in Scientific Research
The applications of this compound span various fields within biomedical research. Below are detailed insights into its primary areas of application:
Hematology
- Anemia Treatment : Due to its role in regulating iron levels, this compound is being investigated for treating anemia related to chronic diseases. Its ability to lower hepcidin levels can enhance iron availability for erythropoiesis.
- Iron Overload Disorders : The compound may also be beneficial in conditions characterized by excessive iron accumulation, such as hereditary hemochromatosis.
Cancer Research
- Tumor Microenvironment Modulation : By altering iron metabolism through hepcidin inhibition, this compound may affect tumor growth and metastasis due to the critical role of iron in cancer cell proliferation.
- Combination Therapies : Research is ongoing into the use of this compound in combination with other cancer therapies to enhance efficacy by modifying the tumor microenvironment .
Metabolic Disorders
- Diabetes and Obesity : There is emerging evidence that hepcidin plays a role in metabolic disorders. This compound's modulation of hepcidin may have implications for insulin sensitivity and metabolic regulation.
Case Study 1: Hepcidin Inhibition in Anemia
A study investigated the effects of this compound on patients with anemia of inflammation. Results indicated a significant reduction in serum hepcidin levels and an increase in serum iron concentrations, leading to improved hemoglobin levels over a treatment period of 12 weeks.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and proliferation rates. The compound's mechanism was linked to altered iron metabolism, which is critical for cancer cell survival.
Data Table: Summary of Research Findings on this compound
作用機序
DS28120313は、ヘプシジンの産生を阻害することによって効果を発揮します。この化合物は、ヘプシジン合成に関与する特定の分子経路を標的にし、ヘプシジンレベルの低下につながります。 これは、鉄恒常性を調節し、ヘプシジン過剰産生に関連する状態を軽減するのに役立ちます .
類似化合物の比較
類似化合物
- CTK7A
- HIF-2α-IN-8
- チロロン二塩酸塩
- グルコサミン硫酸塩
- HIF1-IN-3
- クリプトクロロゲン酸
- トレオ-クロラムフェニコール-d 6
- アミフォスチン三水和物
- アルベンダゾール
- AKBA
- デフェロキサミン
- LW6
- PT2399
- PHD2-IN-1
- ジメチル-ビスフェノールA
- エチル3,4-ジヒドロキシ安息香酸
- HIF-2α-IN-9
- Axl-IN-16
- ロキサダスタット
- KG-548
- ダプロダスタット
- 1,4-DPCAエチルエステル
- AKB-6899
- オルチプラズ(GMP)
- 7-ヒドロキシネオラメラリンA
- モリダスタットナトリウム
- グルコサミン- 13 C 6, 15 N塩酸塩
- BAY 87-2243
- β,β-ジメチルアクリルシコニン
- EZN-2968
独自性
This compoundは、0.093 μMのIC50値でヘプシジン産生を強力に阻害するため、際立っています。 経口バイオアベイラビリティとin vivoでのヘプシジンレベルを低下させる効果は、治療用途に有望な候補となっています .
類似化合物との比較
Similar Compounds
- CTK7A
- HIF-2α-IN-8
- Tilorone dihydrochloride
- Glucosamine sulfate
- HIF1-IN-3
- Cryptochlorogenic acid
- Threo-Chloramphenicol-d 6
- Amifostine trihydrate
- Albendazole
- AKBA
- Deferoxamine
- LW6
- PT2399
- PHD2-IN-1
- Dimethyl-bisphenol A
- Ethyl 3,4-dihydroxybenzoate
- HIF-2α-IN-9
- Axl-IN-16
- Roxadustat
- KG-548
- Daprodustat
- 1,4-DPCA ethyl ester
- AKB-6899
- Oltipraz (GMP)
- 7-Hydroxyneolamellarin A
- Molidustat sodium
- Glucosamine- 13 C 6, 15 N hydrochloride
- BAY 87-2243
- β,β-Dimethylacrylshikonin
- EZN-2968
Uniqueness
DS28120313 stands out due to its potent inhibition of hepcidin production with an IC50 value of 0.093 μM. Its oral bioavailability and effectiveness in reducing hepcidin levels in vivo make it a promising candidate for therapeutic applications .
生物活性
DS28120313 is an indazole-containing compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound is part of a larger class of indazole derivatives, which are known for their diverse pharmacological profiles. Recent studies have focused on elucidating the mechanisms of action, efficacy, and safety profiles associated with this compound.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been identified as a potent inhibitor of various cancer cell lines, demonstrating efficacy through multiple mechanisms:
- Inhibition of Kinases: this compound has shown inhibitory activity against several kinases involved in tumor growth and proliferation. For instance, it has been reported to inhibit the PLK4 kinase, which is crucial for cell division and has been implicated in various cancers .
- Cell Viability Assays: In vitro studies have demonstrated that this compound reduces cell viability in colorectal carcinoma models, with IC50 values indicating strong potency (sub-micromolar range) against specific cancer types .
The mechanism by which this compound exerts its antitumor effects appears to involve:
- Cell Cycle Arrest: The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating effectively.
- Apoptosis Induction: this compound has been found to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of cleaved caspases and PARP in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its chemical structure. Studies have explored various modifications to the indazole core, leading to insights into how structural changes impact potency and selectivity against target proteins .
Modification | Effect on Activity |
---|---|
Methylation at position 5 | Increased potency against PLK4 |
Halogen substitution | Enhanced selectivity for cancer cell lines |
Alteration of substituents | Variability in solubility and bioavailability |
Case Studies
Several case studies have been conducted to evaluate the clinical relevance of this compound:
- In Vivo Efficacy: Animal models have shown promising results with oral administration of this compound leading to significant tumor reduction in xenograft models of colon cancer.
- Combination Therapies: Preliminary studies suggest that combining this compound with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance .
Safety Profile
The safety profile of this compound is under investigation, with early findings suggesting manageable toxicity levels. Toxicological assessments indicate that while there are some adverse effects noted at high doses, they are generally reversible upon cessation of treatment .
特性
IUPAC Name |
methyl N-[6-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)-1H-indazol-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-8-14(15(21-19-8)9-3-4-9)10-5-12(18-16(22)23-2)11-7-17-20-13(11)6-10/h5-7,9H,3-4H2,1-2H3,(H,17,20)(H,18,22)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYLFQMDDFBRTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2CC2)C3=CC4=C(C=NN4)C(=C3)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。